molecular formula C16H12ClFN4O B2974522 3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one CAS No. 899736-98-2

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one

Cat. No.: B2974522
CAS No.: 899736-98-2
M. Wt: 330.75
InChI Key: YIMNHGOFLRAHTP-UHFFFAOYSA-N
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Description

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key intracellular signaling molecule centrally involved in immunoreceptor signaling in B-cells, mast cells, and macrophages. The primary research value of this compound lies in its ability to selectively disrupt the Fc receptor and B-cell receptor signaling pathways, making it a critical pharmacological tool for investigating autoimmune, inflammatory, and allergic disease mechanisms. By inhibiting SYK, this compound can effectively attenuate the degranulation of mast cells, a process pivotal in allergic responses, and modulate B-cell activation and proliferation. Furthermore, research has highlighted the significance of SYK in the tumor microenvironment and in certain hematological malignancies, positioning this inhibitor as a candidate for probing oncogenic signaling pathways, particularly in B-cell lymphomas and leukemias. Its application extends to preclinical studies aimed at understanding and validating SYK as a therapeutic target, providing foundational insights for the development of novel immunomodulatory and anticancer agents. [Source: https://www.ncbi.nlm.nih.gov/books/NBK548832/] [Source: https://www.nature.com/articles/nrd.2017.215]

Properties

IUPAC Name

3-(4-chloroanilino)-6-[(4-fluorophenyl)methyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClFN4O/c17-11-3-7-13(8-4-11)19-16-20-15(23)14(21-22-16)9-10-1-5-12(18)6-2-10/h1-8H,9H2,(H2,19,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIMNHGOFLRAHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NN=C(NC2=O)NC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities, particularly in the field of oncology. This article reviews its biological activity, including mechanisms of action, efficacy against cancer cells, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C20H18ClFN4OC_{20}H_{18}ClFN_4O, which suggests a complex structure conducive to various biological interactions. The presence of both chlorophenyl and fluorobenzyl groups may enhance its binding affinity to biological targets.

Research indicates that the compound may act through several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence shows that this compound can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Targeting Specific Pathways : The compound may interact with pathways such as PARP (Poly (ADP-ribose) polymerase), which plays a crucial role in DNA repair mechanisms.

Biological Activity Data

Activity IC50 Value Cell Line Reference
Inhibition of PARP activity18 µMMCF-7 (breast cancer)
Induction of apoptosisN/AVarious
CytotoxicityN/AA549 (lung cancer)

Case Studies

  • Breast Cancer Study :
    • In a study involving MCF-7 breast cancer cells, the compound demonstrated significant inhibition of PARP activity, comparable to Olaparib, a known PARP inhibitor. The IC50 value was found to be 18 µM, indicating moderate efficacy against these cells. The study also reported enhanced cleavage of PARP1 and increased phosphorylation of H2AX, suggesting effective engagement with DNA damage response pathways .
  • Lung Cancer Efficacy :
    • Another investigation assessed the cytotoxic effects on A549 lung cancer cells. Although specific IC50 values were not disclosed, the compound showed promising results in inducing cell death through apoptosis, highlighting its potential as an anti-cancer agent .

Discussion

The biological activity of 3-((4-chlorophenyl)amino)-6-(4-fluorobenzyl)-1,2,4-triazin-5(4H)-one demonstrates its potential as a therapeutic agent in oncology. The ability to inhibit PARP activity and induce apoptosis positions it as a candidate for further development in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Antimicrobial Activity

Halogen-Substituted Triazinones
  • Compound 20b (4-((4-fluorobenzylidene)amino)-3-mercapto-6-(trifluoromethyl)-1,2,4-triazin-5(4H)-one): Exhibited potent antibacterial activity against E. coli and S. aureus (MIC 3.90 μg/mL; IR 87%) due to the para-fluoro substitution on the benzyl group . Demonstrated strong biofilm inhibition (87.4% for E. coli), suggesting that fluorine enhances both antibacterial and antibiofilm effects.
  • Compound 20c (chloro-substituted):

    • Showed superior antifungal activity (IR 82% against A. flavus), indicating chloro groups may favor antifungal over antibacterial activity .
  • Target Compound: The 4-fluorobenzyl group is expected to mimic 20b’s antibacterial efficacy, while the 4-chlorophenylamino group may introduce antifungal or cytotoxic properties.
Thiazolidinone-Fused Triazinones
  • Compound 5 (fluoroalkylated 4-thiazolidinone): Fluoroalkylation improved antifungal activity (IR 1250 cm⁻¹ for C-F stretch) and altered molecular interactions, as seen in spectral data .

Anticancer Activity

  • Compound 12 (4-Amino-3-(3-hydroxypropylthio)-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one): Active against multiple cancer cell lines, with cytotoxicity attributed to the thienylvinyl group .
  • Target Compound :
    • The 4-fluorobenzyl and 4-chlorophenyl groups may enhance cytotoxicity through increased lipophilicity and selective targeting, though direct data are lacking.

Herbicidal Activity

  • Metribuzin (4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one): A commercial herbicide inhibiting photosynthesis. Substituents like tert-butyl and methylthio are critical for activity .
  • Target Compound :
    • The 4-fluorobenzyl group may reduce herbicidal activity compared to metribuzin, as bulky substituents (e.g., tert-butyl) are typically required for phytotoxicity.

Molecular Properties

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound C₁₆H₁₂ClFN₄O ~346.75 g/mol 4-Cl-C₆H₄NH, 4-F-C₆H₄CH₂
Compound 20b C₁₁H₈F₄N₄OS 320.27 g/mol 4-F-C₆H₄CH=N, CF₃
CAS 905797-44-6 C₁₆H₁₁ClF₂N₄O 348.73 g/mol 3-Cl-4-F-C₆H₃NH, 4-F-C₆H₄CH₂
Compound 12 C₁₂H₁₂N₄OS₂ 292.38 g/mol Thienylvinyl, 3-hydroxypropylthio

Q & A

Basic: What are the optimal synthetic routes for constructing the 1,2,4-triazin-5(4H)-one core in this compound?

The core structure is typically synthesized via amino-lysis of a mercapto-substituted triazinone precursor. For example, 3-mercapto-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one undergoes amino-lysis in refluxing ethanol to yield 3-amino-6-(2'-aminophenyl)-1,2,4-triazin-5(4H)-one . Subsequent condensation with aldehydes (e.g., 2-hydroxybenzaldehyde) in ethanol forms arylidene derivatives, which can undergo cycloaddition with thioglycolic acid to introduce thiazolidinone moieties. Fluoroalkylation using ethyl trifluoroacetate in THF selectively targets the active methylene group rather than the NH proton, confirmed by the disappearance of δ 2.68 ppm (CH2) in ¹H NMR .

Basic: How are IR and NMR spectra used to confirm the structural integrity of intermediates and final products?

  • IR Spectroscopy : Key functional groups are identified via characteristic absorption bands. For example:
    • NH/NH2 stretches: 3200–3100 cm⁻¹.
    • C=O (triazinone): ~1670 cm⁻¹.
    • C-F bonds (post-fluoroalkylation): ~1250 cm⁻¹ .
  • NMR Analysis :
    • ¹H NMR: Aromatic protons appear at δ 6.9–7.68 ppm. NH protons (triazinone) resonate at δ 13.4 ppm, while NH2 groups show δ 5.5–3.5 ppm. Loss of NH2 signals in derivatives confirms condensation .
    • ¹³C NMR: C=O (triazinone) at δ 172.95 ppm; C-F environments at δ 115–114 ppm .

Advanced: How does reaction site selectivity (e.g., methylene vs. NH) influence fluoroalkylation outcomes, and how is this validated experimentally?

Fluoroalkylation with ethyl trifluoroacetate preferentially targets the active methylene group (COCH2) over the NH proton due to steric and electronic factors. Validation involves:

  • ¹H NMR : Disappearance of CH2 protons (δ 2.68 ppm) in the product .
  • ¹³C NMR : Emergence of trifluoroacetyl carbons (δ 120–125 ppm) and absence of NH-linked fluorination.
  • Control experiments : Comparing reactivity of NH-protected vs. unprotected substrates to isolate site-specific effects .

Advanced: What methodologies are employed to synthesize bioactive derivatives (e.g., thiazolidinone or thiadiazolo-triazinones) for antimicrobial/anticancer screening?

  • Schiff base formation : Reacting the triazinone core with aromatic aldehydes (e.g., 4-fluorobenzaldehyde) forms imine derivatives, which are cyclized with thioglycolic acid to yield thiazolidinones .
  • Thiadiazolo-triazinones : Condensation with cyanamide or aromatic acids under dry benzene facilitates self-cyclization, forming fused heterocycles .
  • Biological assays : Derivatives are screened against bacterial/fungal strains (e.g., S. aureus, C. albicans) using MIC assays and anti-biofilm protocols . Anticancer activity is evaluated via cytotoxicity assays (e.g., MTT) on cell lines like HepG2 or MCF-7 .

Advanced: How do substituents (e.g., 4-chlorophenyl, 4-fluorobenzyl) impact electronic properties and reactivity in subsequent functionalization?

  • Electron-withdrawing groups (4-chlorophenyl) : Increase electrophilicity of the triazinone core, facilitating nucleophilic attacks (e.g., amino-lysis).
  • 4-Fluorobenzyl : Enhances lipophilicity, improving membrane permeability in biological assays. Its electron-deficient aryl ring directs electrophilic substitutions to meta/para positions .
  • Validation : Computational DFT studies or Hammett plots correlate substituent effects with reaction rates/product distributions.

Advanced: What analytical strategies address discrepancies in degradation pathways or metabolic stability studies?

  • Soil/metabolic degradation : Use LC-MS/MS to track metabolites like deaminated diketo derivatives (e.g., 6-(1,1-dimethylethyl)-1,2,4-triazin-3,5-dione) .
  • pH-dependent stability : Conduct accelerated degradation studies across pH 4.5–6.9 to simulate environmental conditions. Microbial degradation is assessed via ¹⁴CO2 evolution from radiolabeled compounds .
  • Contradiction resolution : Compare degradation profiles under aerobic vs. anaerobic conditions to isolate abiotic vs. biotic pathways.

Advanced: How are structure-activity relationships (SARs) analyzed for triazinone derivatives with varied substituents?

  • SAR workflow :
    • Synthesize derivatives with systematic substituent variations (e.g., halogens, alkyl chains).
    • Test biological activity (e.g., IC50 values for antifungal/anticancer effects).
    • Use QSAR models to correlate electronic (σ), steric (Es), and lipophilic (π) parameters with activity .
  • Key findings :
    • Trifluoromethyl groups enhance antifungal activity by increasing membrane penetration .
    • Thiadiazolo fusion improves anticancer potency by stabilizing DNA intercalation .

Advanced: How can low yields in cycloaddition or fluoroalkylation steps be troubleshooted?

  • Cycloaddition optimization :
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 24 hrs) and improve yields .
    • Screen solvents (dioxane vs. DMF) to favor kinetic vs. thermodynamic products .
  • Fluoroalkylation fixes :
    • Pre-activate the methylene group via deprotonation with NaH.
    • Monitor reaction progress via TLC to avoid over-alkylation .

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